molecular formula C24H31ClO6 B026287 [(2R,4S,4aR,7aS,7bR)-4-hydroxy-3-(hydroxymethyl)-6,6,7b-trimethyl-2,4,4a,5,7,7a-hexahydro-1H-cyclobuta[e]inden-2-yl] 3-chloro-6-hydroxy-4-methoxy-2-methylbenzoate CAS No. 102092-23-9

[(2R,4S,4aR,7aS,7bR)-4-hydroxy-3-(hydroxymethyl)-6,6,7b-trimethyl-2,4,4a,5,7,7a-hexahydro-1H-cyclobuta[e]inden-2-yl] 3-chloro-6-hydroxy-4-methoxy-2-methylbenzoate

Cat. No. B026287
M. Wt: 450.9 g/mol
InChI Key: OMAGQTXDHXASNM-RNNQDMPLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[(2R,4S,4aR,7aS,7bR)-4-hydroxy-3-(hydroxymethyl)-6,6,7b-trimethyl-2,4,4a,5,7,7a-hexahydro-1H-cyclobuta[e]inden-2-yl] 3-chloro-6-hydroxy-4-methoxy-2-methylbenzoate is a natural product found in Armillaria ostoyae with data available.

Scientific Research Applications

Asymmetric Reactions and Synthesis

Asymmetric Reactions of 2-Methoxy-1,4-benzoquinones with Styrenyl Systems This study explores the enantioselective syntheses of various compounds, including 8-aryl-3-methoxybicyclo[4.2.0]oct-3-en-2,5-diones and 7-aryl-3-hydroxybicyclo[3.2.1]oct-3-en-2,8-diones, through reactions of 2-methoxy-1,4-benzoquinones with styrenyl systems. This process, promoted by Ti(IV)−TADDOLates at -78 °C, achieves high yield and enantioselectivity (Engler et al., 1999).

Methyl 2-hydroxy-4-methoxy-6-phenylbenzoate Synthesis This research focuses on the synthesis of Methyl 2-hydroxy-4-methoxy-6-phenylbenzoate, outlining the process and proposing a mechanistic approach for its formation (Howarth & Harris, 1968).

Novel Compounds and Natural Products

New Derivatives of Griseofulvin from a Marine Fungus This study identifies two new compounds isolated from a marine endophytic fungus, including methyl 3-chloro-6-hydroxy-2-(4-hydroxy-2-methoxy-6-methylphenoxy)-4-methoxybenzoate. The study highlights the structural elucidation of these compounds and their moderate antitumor and antimicrobial activities (Xia et al., 2011).

Synthetic Approach to Grayanotoxins and Asebotoxins This research describes a novel synthetic method for grayanotoxins and asebotoxins, focusing on the construction of A, B, and C ring systems. It involves a rearrangement of specific compounds, such as hexahydro-6-methoxy-1,1,4-trimethylbenz[f]azulene, to achieve the desired molecular structure (Kametani et al., 1979).

properties

CAS RN

102092-23-9

Product Name

[(2R,4S,4aR,7aS,7bR)-4-hydroxy-3-(hydroxymethyl)-6,6,7b-trimethyl-2,4,4a,5,7,7a-hexahydro-1H-cyclobuta[e]inden-2-yl] 3-chloro-6-hydroxy-4-methoxy-2-methylbenzoate

Molecular Formula

C24H31ClO6

Molecular Weight

450.9 g/mol

IUPAC Name

[(2R,4S,4aR,7aS,7bR)-4-hydroxy-3-(hydroxymethyl)-6,6,7b-trimethyl-2,4,4a,5,7,7a-hexahydro-1H-cyclobuta[e]inden-2-yl] 3-chloro-6-hydroxy-4-methoxy-2-methylbenzoate

InChI

InChI=1S/C24H31ClO6/c1-11-18(15(27)6-16(30-5)20(11)25)22(29)31-17-9-24(4)14-8-23(2,3)7-12(14)21(28)13(10-26)19(17)24/h6,12,14,17,21,26-28H,7-10H2,1-5H3/t12-,14+,17-,21+,24-/m1/s1

InChI Key

OMAGQTXDHXASNM-RNNQDMPLSA-N

Isomeric SMILES

CC1=C(C(=CC(=C1Cl)OC)O)C(=O)O[C@@H]2C[C@]3(C2=C([C@H]([C@H]4[C@@H]3CC(C4)(C)C)O)CO)C

SMILES

CC1=C(C(=CC(=C1Cl)OC)O)C(=O)OC2CC3(C2=C(C(C4C3CC(C4)(C)C)O)CO)C

Canonical SMILES

CC1=C(C(=CC(=C1Cl)OC)O)C(=O)OC2CC3(C2=C(C(C4C3CC(C4)(C)C)O)CO)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[(2R,4S,4aR,7aS,7bR)-4-hydroxy-3-(hydroxymethyl)-6,6,7b-trimethyl-2,4,4a,5,7,7a-hexahydro-1H-cyclobuta[e]inden-2-yl] 3-chloro-6-hydroxy-4-methoxy-2-methylbenzoate
Reactant of Route 2
[(2R,4S,4aR,7aS,7bR)-4-hydroxy-3-(hydroxymethyl)-6,6,7b-trimethyl-2,4,4a,5,7,7a-hexahydro-1H-cyclobuta[e]inden-2-yl] 3-chloro-6-hydroxy-4-methoxy-2-methylbenzoate
Reactant of Route 3
[(2R,4S,4aR,7aS,7bR)-4-hydroxy-3-(hydroxymethyl)-6,6,7b-trimethyl-2,4,4a,5,7,7a-hexahydro-1H-cyclobuta[e]inden-2-yl] 3-chloro-6-hydroxy-4-methoxy-2-methylbenzoate
Reactant of Route 4
[(2R,4S,4aR,7aS,7bR)-4-hydroxy-3-(hydroxymethyl)-6,6,7b-trimethyl-2,4,4a,5,7,7a-hexahydro-1H-cyclobuta[e]inden-2-yl] 3-chloro-6-hydroxy-4-methoxy-2-methylbenzoate
Reactant of Route 5
[(2R,4S,4aR,7aS,7bR)-4-hydroxy-3-(hydroxymethyl)-6,6,7b-trimethyl-2,4,4a,5,7,7a-hexahydro-1H-cyclobuta[e]inden-2-yl] 3-chloro-6-hydroxy-4-methoxy-2-methylbenzoate
Reactant of Route 6
[(2R,4S,4aR,7aS,7bR)-4-hydroxy-3-(hydroxymethyl)-6,6,7b-trimethyl-2,4,4a,5,7,7a-hexahydro-1H-cyclobuta[e]inden-2-yl] 3-chloro-6-hydroxy-4-methoxy-2-methylbenzoate

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